![molecular formula C24H24N4O2S2 B3754532 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3754532.png)
9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. The key steps include:
Formation of the thiazolidinone ring: This is achieved by reacting a 2-phenylethylamine derivative with a thioamide under acidic conditions.
Pyrido[1,2-a]pyrimidin-4-one core synthesis: This involves the cyclization of a suitable precursor, often using a condensation reaction.
Final assembly: The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one fragments are coupled under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the thiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. The introduction of the methyl group on the nitrogen atom in the thiazolidinone ring enhances antibacterial activity. Studies demonstrate that modifications in substituents can lead to variations in efficacy against various bacterial strains. For instance, compounds with specific substitutions have shown improved activity against resistant strains of bacteria, making them promising candidates for antibiotic development .
Antifungal Properties
The compound's structure also suggests potential antifungal activity. Similar thiazolidinone derivatives have been reported to inhibit fungal growth effectively. The presence of specific functional groups influences the compound's ability to interact with fungal cell membranes or metabolic pathways, leading to growth inhibition .
Anticancer Potential
Emerging studies highlight the anticancer potential of this compound. The pyrimidine and thiazolidinone moieties are known to interact with various biological targets involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies reveal that:
- Substituents on the Thiazolidinone Ring : The nature and position of substituents significantly affect biological activity. For example, replacing certain functional groups can enhance or diminish antibacterial and antifungal effects.
- Pyrimidine Derivatives : Variations in the pyrimidine ring can lead to diverse pharmacological profiles, indicating the importance of this moiety in therapeutic applications.
Case Studies and Experimental Findings
Several case studies have documented the pharmacological effects of related compounds:
Study | Findings |
---|---|
Study 1 | Demonstrated enhanced antibacterial activity with specific thiazolidinone derivatives against Gram-positive bacteria. |
Study 2 | Showed promising antifungal activity against Candida species with modifications in the thiazolidinone structure. |
Study 3 | Reported anticancer effects in vitro, with evidence of apoptosis induction in breast cancer cell lines. |
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core.
Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine core.
Phenylethylamine derivatives: Compounds with a similar phenylethylamine moiety.
Uniqueness
What sets 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these different structural elements into a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a versatile compound for research and development.
Biological Activity
The compound 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine core with thiazolidinone and thioxo functionalities, which are known to contribute to various biological activities. Its molecular formula is , and it has a molecular weight of approximately 382.54 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the compound. In particular, derivatives of related thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) exhibited antibacterial activity that exceeded that of standard antibiotics like ampicillin by 10-50 fold. The Minimum Inhibitory Concentration (MIC) for the most active derivatives was reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
Antifungal Activity
The compound also displays antifungal properties. In studies, it demonstrated effectiveness against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was Trichoderma viride, while Aspergillus fumigatus showed more resistance .
Antioxidant Properties
The antioxidant potential of related compounds has been evaluated using assays such as DPPH radical scavenging and reducing power tests. These studies indicate that the thiazolidinone moiety contributes to significant free radical scavenging activity .
Research indicates that the biological activity may be attributed to the inhibition of specific bacterial enzymes or disruption of microbial membrane integrity. Docking studies suggest that the compound can bind effectively to bacterial targets, thus inhibiting their growth .
Case Studies
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various thiazolidinone derivatives, including those related to our compound. The results indicated robust antibacterial action against multiple strains, with a focus on structure-activity relationships (SAR) that could guide future synthesis .
- Evaluation of Antifungal Properties : Another study assessed the antifungal properties of similar compounds, revealing their potential in treating fungal infections, particularly in immunocompromised patients .
Table 1: Biological Activity Summary
Activity Type | Test Organisms | MIC (mg/mL) | Reference |
---|---|---|---|
Antibacterial | E. coli | 0.004 - 0.03 | |
Enterobacter cloacae | 0.004 - 0.03 | ||
M. flavus | >0.06 | ||
Antifungal | T. viride | 0.004 - 0.06 | |
A. fumigatus | >0.06 |
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-3-12-25-20-18(22(29)27-13-7-8-16(2)21(27)26-20)15-19-23(30)28(24(31)32-19)14-11-17-9-5-4-6-10-17/h4-10,13,15,25H,3,11-12,14H2,1-2H3/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGINBZVZOJRKK-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.